

AS602801: A JNK Inhibitor with Therapeutic Potential in Neurological Disorders

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Compound of Interest		
Compound Name:	Bentamapimod	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AS602801, a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), has emerged as a promising therapeutic candidate for a range of neurological disorders. The JNK signaling pathway is a critical regulator of neuronal apoptosis, neuroinflammation, and cellular stress responses, all of which are implicated in the pathophysiology of various neurodegenerative and acute neurological conditions. This technical guide provides a comprehensive overview of the core scientific and preclinical data on AS602801, with a focus on its mechanism of action, quantitative efficacy in relevant disease models, and detailed experimental protocols to facilitate further research and development.

Introduction: The Role of JNK in Neurological Disorders

The c-Jun N-terminal kinase (JNK) signaling cascade is a key component of the mitogenactivated protein kinase (MAPK) pathway. It is activated by a variety of cellular stressors, including inflammatory cytokines, oxidative stress, and excitotoxicity. In the central nervous system (CNS), sustained activation of the JNK pathway is a pivotal event leading to neuronal apoptosis and has been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, ischemic stroke, and multiple sclerosis. JNK3, a neuron-specific isoform, is of



particular interest as a therapeutic target. By inhibiting JNK, AS602801 offers a targeted approach to mitigate the downstream detrimental effects of this pathway.

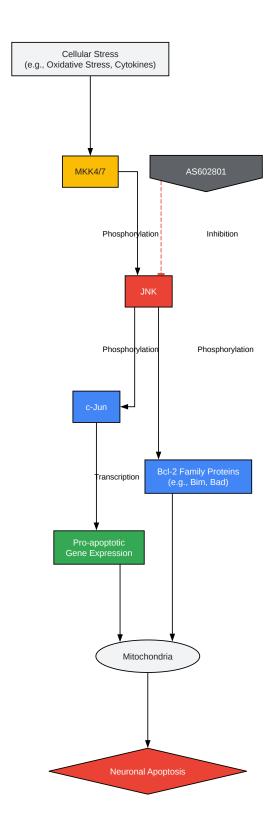
Mechanism of Action of AS602801

AS602801 is a small molecule inhibitor that competitively binds to the ATP-binding pocket of JNKs, thereby preventing their phosphorylation and subsequent activation of downstream targets. This inhibition blocks the pro-apoptotic and pro-inflammatory signaling cascades mediated by JNK.

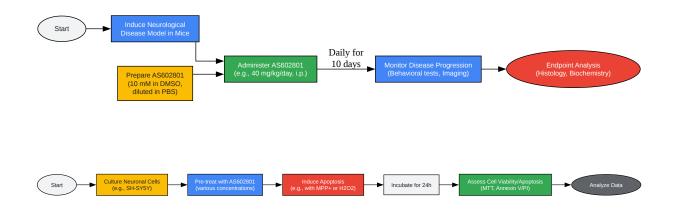
JNK Signaling Pathway in Neuronal Apoptosis

The JNK signaling pathway plays a crucial role in mediating neuronal cell death. Upon activation by upstream kinases, JNK translocates to the nucleus to phosphorylate and activate transcription factors like c-Jun. This leads to the expression of pro-apoptotic genes. Furthermore, cytoplasmic JNK can directly phosphorylate members of the Bcl-2 family of proteins, promoting the mitochondrial apoptotic pathway.









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